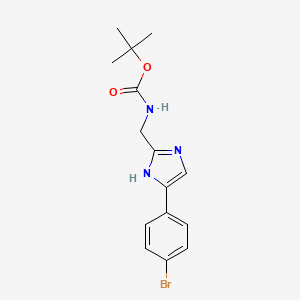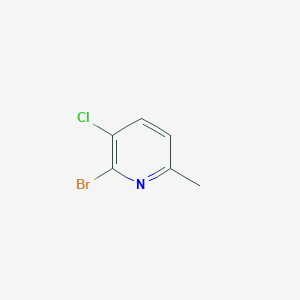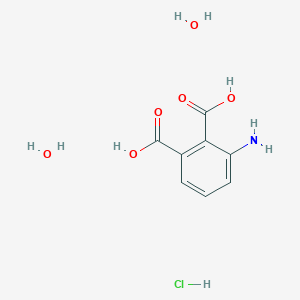
Chlorhydrate de l'acide 3-aminophtalique dihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminophthalic Acid Hydrochloride Dihydrate is a chemical compound with the molecular formula C8H8ClNO4·2H2O. It is a derivative of phthalic acid and is commonly used in various scientific research applications. This compound is known for its role in the preparation of local anesthetics and other chemical intermediates .
Applications De Recherche Scientifique
3-Aminophthalic Acid Hydrochloride Dihydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reactant in the synthesis of local anesthetics and other chemical intermediates.
Biology: Used in the study of enzyme reactions and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate typically involves the reduction of 3-nitrophthalic acid. One common method includes the following steps :
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as normal hexane.
Nitrogen Displacement: Replace the air in the reactor with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Add a catalyst such as skeleton nickel and introduce hydrogen gas to reduce the nitro group to an amino group.
Complexation Reaction: Cool the reaction mixture and add concentrated hydrochloric acid to form the hydrochloride salt.
Centrifugal Drying: Centrifuge the product and dry it under vacuum to obtain 3-Aminophthalic Acid Hydrochloride Dihydrate.
Industrial Production Methods
The industrial production of 3-Aminophthalic Acid Hydrochloride Dihydrate follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminophthalic Acid Hydrochloride Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron.
Reduction: Hydrogen gas and catalysts like skeleton nickel or hydrazine hydrate are used.
Substitution: Various reagents can be used depending on the desired product, such as acyl chlorides for acylation reactions.
Major Products Formed
3-Nitrophthalic Acid: Formed by oxidation.
3-Aminophthalic Acid: Formed by reduction.
Various Derivatives: Formed by substitution reactions.
Mécanisme D'action
The mechanism of action of 3-Aminophthalic Acid Hydrochloride Dihydrate involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to form hydrogen bonds and interact with other molecules, making it a versatile intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophthalic Acid: A precursor in the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate.
Phthalic Acid: The parent compound from which 3-Aminophthalic Acid Hydrochloride Dihydrate is derived.
Luminol: A compound that also contains an amino group and is used in chemiluminescence reactions.
Uniqueness
3-Aminophthalic Acid Hydrochloride Dihydrate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and ease of synthesis make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
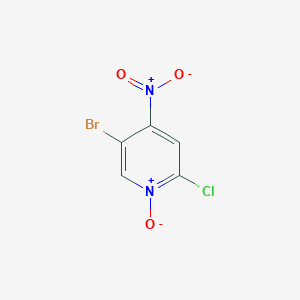
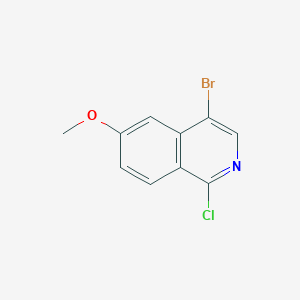
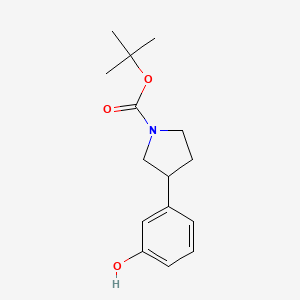
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
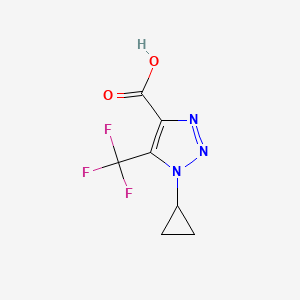
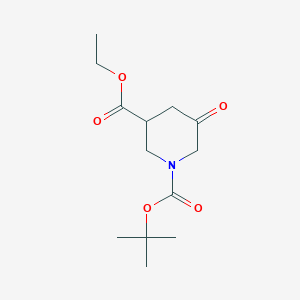

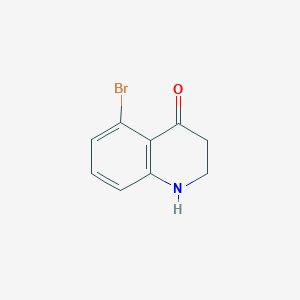
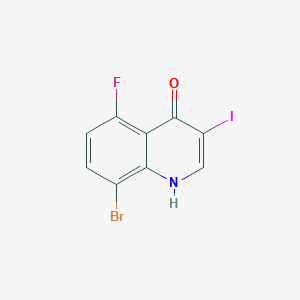
![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
![Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride](/img/structure/B1375802.png)
